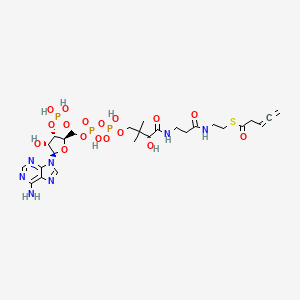

3,4-Pentadienoyl-coenzyme A

Description

Involvement in Unsaturated Fatty Acid Metabolism

The breakdown of fatty acids for energy production, known as beta-oxidation, involves a series of enzymatic reactions. wikipedia.org While the process is straightforward for saturated fatty acids, the presence of double bonds in unsaturated fatty acids necessitates additional enzymatic steps. wikipedia.orgaocs.org

The metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that can disrupt the standard beta-oxidation process. ontosight.aiaocs.org In the context of dienoyl-CoA intermediates, which possess two double bonds, specific enzymes are crucial for their complete degradation. One such key enzyme is 2,4-dienoyl-CoA reductase, which is essential for the oxidation of unsaturated fatty acids with double bonds at even-numbered positions. aocs.orgnih.gov This enzyme catalyzes the reduction of 2,4-dienoyl-CoA intermediates to a product that can re-enter the main beta-oxidation spiral. nih.gov

The compound 3,4-pentadienoyl-CoA, as an allenic substrate analog, has been shown to be a potent and rapid inhibitor of the general acyl-CoA dehydrogenase from pig kidney. d-nb.info It reacts quickly with the enzyme to form a covalent adduct, rendering the enzyme inactive. d-nb.info However, this inhibition can be reversed through two mechanisms: displacement by a large excess of a substrate like octanoyl-CoA or through a slow, enzyme-catalyzed decomposition of the inhibitor-adduct to form 2,4-pentadienoyl-CoA and the active, oxidized enzyme. d-nb.info This latter process suggests a tautomerization from the 3,4-diene to the 2,4-diene, a reaction consistent with a catalytic mechanism initiated by the abstraction of a proton from the alpha-carbon. d-nb.info

Enzymes involved in the beta-oxidation of unsaturated fatty acids exhibit specificity for the structure of their substrates. 2,4-Dienoyl-CoA reductase, for instance, acts on 2,4-dienoyl-CoA thiolesters. nih.gov Research using substrate analogs like 5-phenyl-2,4-pentadienoyl-CoA has been instrumental in elucidating the mechanism of this enzyme. nih.govnih.govnih.gov Studies with rat liver mitochondrial 2,4-dienoyl-CoA reductase have shown that the reduction of the 2,4-dienoyl-CoA is a stepwise process involving hydride transfer from NADPH followed by the protonation of a dienolate intermediate. nih.gov

The interaction between 3,4-pentadienoyl-CoA and general acyl-CoA dehydrogenase highlights the specificity of enzyme-substrate interactions and provides evidence for the proposed catalytic mechanism of the dehydrogenase. d-nb.info The conversion of 3,4-pentadienoyl-CoA to 2,4-pentadienoyl-CoA by this enzyme underscores its role in processing unusual fatty acid structures. d-nb.info

Role as a Metabolite in Xenobiotic or Endogenous Compound Biotransformation

3,4-Pentadienoyl-CoA is not only an intermediate in standard metabolic pathways but also emerges during the biotransformation of certain xenobiotic compounds.

The metabolism of 4-pentenoic acid, a compound known to be a hypoglycemic agent and an inhibitor of fatty acid oxidation, has been studied in rat heart mitochondria. nih.govsigmaaldrich.cn These studies have confirmed the conversion of 4-pentenoic acid into 2,4-pentadienoyl-CoA. nih.govsigmaaldrich.cninchem.org This intermediate can then follow two main routes: direct degradation via beta-oxidation or reduction by a NADPH-dependent reaction before entering the beta-oxidation pathway. nih.gov The direct beta-oxidation of 2,4-pentadienoyl-CoA results in the formation of the highly reactive 3-keto-4-pentenoyl-CoA. nih.gov 3,4-Pentadienoyl-CoA has been identified as a metabolite in this process and acts as a weak inhibitor of the enzyme 3-ketoacyl-CoA thiolase. nih.gov

| Precursor Compound | Key Intermediate | Resulting Metabolite/Inhibitor |

| 4-Pentenoic Acid | 2,4-Pentadienoyl-CoA | 3,4-Pentadienoyl-CoA |

This table illustrates the formation of 3,4-Pentadienoyl-CoA during the metabolism of 4-pentenoic acid.

| Metabolite | Enzyme Inhibited | Consequence |

| 3-Keto-4-pentenoyl-CoA | 3-Ketoacyl-CoA thiolase | Inhibition of fatty acid oxidation |

| 3,4-Pentadienoyl-CoA | 3-Ketoacyl-CoA thiolase (weakly) | Contributes to overall inhibition |

This table summarizes the inhibitory effects of metabolites formed from 4-pentenoic acid.

Presence and Function in Microbial Metabolism

The metabolic pathways involving dienoyl-CoA intermediates are not limited to eukaryotes. In certain anaerobic bacteria, such as those from the orders Clostridiales and Fusobacteriales, unique fermentation pathways exist for compounds like glutamate. nih.gov One of the five identified pathways for glutamate fermentation involves the formation of 2,4-pentadienoyl-CoA. nih.gov This pathway proceeds through the reduction of the gamma-carboxylate of glutamate to form delta-aminovalerate, which is then fermented to produce acetate, propionate, and valerate. nih.gov A key step in this microbial pathway is the oxidative dehydration of 5-hydroxyvaleryl-CoA to yield 2,4-pentadienoyl-CoA. nih.gov This intermediate is subsequently reduced to 3-pentenoyl-CoA and then isomerized to 2-pentenoyl-CoA, which can be further metabolized. nih.gov

Furthermore, research into the production of commodity chemicals using microbial systems has explored pathways involving these intermediates. For example, there are engineered microbial organisms designed to produce 2,4-pentadienoate from acetyl-CoA, indicating the relevance of these pathways in biotechnology. google.com The enzyme 2,4-dienoyl-CoA reductase, crucial for processing these intermediates, is also found in bacteria like Escherichia coli, although it is structurally and mechanistically distinct from its eukaryotic counterparts. nih.gov

Propriétés

Numéro CAS |

84061-72-3 |

|---|---|

Formule moléculaire |

C26H40N7O17P3S |

Poids moléculaire |

847.6 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] penta-3,4-dienethioate |

InChI |

InChI=1S/C26H40N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h5,13-15,19-21,25,36-37H,1,6-12H2,2-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |

Clé InChI |

HIIKPJHXYKDQAS-ZMHDXICWSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |

Synonymes |

3,4-pentadienoyl-CoA 3,4-pentadienoyl-coenzyme A coenzyme A, 3,4-pentadienoyl- |

Origine du produit |

United States |

Enzymatic Interactions and Mechanistic Elucidation of 3,4-pentadienoyl-coenzyme a

Interaction with Acyl-Coenzyme A Dehydrogenases

3,4-Pentadienoyl-coenzyme A is an allenic substrate analog that serves as a potent inhibitor of acyl-CoA dehydrogenases, a class of flavoenzymes central to fatty acid β-oxidation. d-nb.inforesearchgate.netbiorxiv.orgresearchgate.net Its interaction with these enzymes has been a subject of detailed mechanistic studies, revealing a complex process of inactivation. The catalytic cycle of acyl-CoA dehydrogenases is initiated by the abstraction of the α-proton from the acyl-CoA substrate. d-nb.infonih.govresearchgate.netd-nb.info 3,4-Pentadienoyl-CoA leverages this mechanism to inactivate the enzyme. d-nb.inforesearchgate.net

3,4-Pentadienoyl-CoA is classified as a mechanism-based inactivator, or "suicide substrate," for acyl-CoA dehydrogenases. d-nb.infonih.govresearchgate.netd-nb.info This classification is for inhibitors that are chemically unreactive on their own but are converted into a reactive species by the target enzyme's own catalytic mechanism, which then inactivates the enzyme. The inactivation process begins when the enzyme abstracts an α-proton from 3,4-pentadienoyl-CoA, a step consistent with the enzyme's normal catalytic function. d-nb.infonih.govresearchgate.netresearchgate.net This generates a reactive intermediate that, instead of proceeding through the normal catalytic cycle, attacks the enzyme's flavin cofactor, leading to inactivation. d-nb.inforesearchgate.net

Studies have demonstrated that 3,4-pentadienoyl-CoA is a particularly potent and rapid inhibitor of the general acyl-CoA dehydrogenase isolated from pig kidney. d-nb.inforesearchgate.netnih.govresearchgate.netconnectedpapers.com While it also acts as a reversible inhibitor for short-chain, medium-chain, and long-chain acyl-CoA dehydrogenases, its interaction with the general acyl-CoA dehydrogenase has been extensively characterized. googleapis.com The inactivation mechanism is initiated by the enzyme-catalyzed abstraction of the pro-R-alpha proton, which leads to the formation of an enolate species. researchgate.netresearchgate.net

The reactive intermediate generated from 3,4-pentadienoyl-CoA proceeds to form a covalent adduct with the enzyme's flavin prosthetic group. d-nb.infonih.govresearchgate.net This adduct formation is the chemical basis for the enzyme's inactivation. Spectroscopic and crystallographic studies have shown that the covalent bond forms between the inhibitor and the N-5 position of the flavin isoalloxazine ring. d-nb.infonih.govresearchgate.netresearchgate.netacs.orgnih.gov The crystal structure of the inactivated medium-chain acyl-CoA dehydrogenase confirms that the C-4 carbon of the inhibitor's dienoyl moiety is linked to the N5 locus of the reduced flavin. acs.orgnih.gov This modification results in a reduced flavin species, which is catalytically inactive. d-nb.infogoogleapis.com

The inactivation of general acyl-CoA dehydrogenase by 3,4-pentadienoyl-CoA is an unusual case of mechanism-based inactivation because it exhibits significant reversibility. d-nb.info Enzyme activity can be restored through two distinct pathways.

First, the inactivation can be reversed by the addition of a large excess of a tightly binding substrate, such as octanoyl-CoA. d-nb.infonih.govresearchgate.netgoogleapis.com The substrate displaces the allenic thioester, leading to the dissociation of the covalent adduct and regeneration of the active enzyme. d-nb.inforesearchgate.net

Second, in the absence of a displacing substrate, the enzyme-inactivator adduct can slowly decompose. d-nb.infonih.govresearchgate.net This process involves an enzyme-catalyzed isomerization of the inhibitor to the more thermodynamically stable 2,4-pentadienoyl-CoA, which is then released, restoring the oxidized, catalytically active enzyme. d-nb.infonih.govresearchgate.netgoogleapis.com However, this recovery is not complete; during this slow decomposition, about 15-20% of the enzyme activity is lost irreversibly, likely due to a covalent modification of the protein portion of the enzyme. d-nb.infonih.govresearchgate.net

The interaction between 3,4-pentadienoyl-CoA and general acyl-CoA dehydrogenase has been characterized kinetically. The initial formation of the covalent flavin adduct is a very rapid process. d-nb.infonih.govresearchgate.net The subsequent pathways for the resolution of this adduct, either by substrate displacement or by slow decomposition, proceed at much slower rates.

Table 1: Kinetic Parameters of the Interaction between 3,4-Pentadienoyl-CoA and General Acyl-CoA Dehydrogenase

| Kinetic Parameter | Description | Value | Reference(s) |

| k_inact | Rate constant for the formation of the covalent flavin adduct with the oxidized enzyme. | 2.4 x 10³ min⁻¹ | d-nb.info, nih.gov, researchgate.net |

| k_displace | Rate constant for the displacement of the inhibitor by an excess of octanoyl-CoA. | 0.3 min⁻¹ | d-nb.info, nih.gov, researchgate.net |

| t½_decomp | Half-life for the slow decomposition of the enzyme-inactivator adduct. | 75 min | d-nb.info, nih.gov, researchgate.net |

The mechanism of 3,4-pentadienoyl-CoA distinguishes it from other known mechanism-based inactivators of acyl-CoA dehydrogenases. d-nb.info

Methylenecyclopropylacetyl-CoA (MCPA-CoA): This inhibitor, derived from the toxic amino acid hypoglycin, causes irreversible inactivation of general acyl-CoA dehydrogenase by covalently modifying the flavin prosthetic group. d-nb.infod-nb.info

3-Alkynoyl-CoA Derivatives: These compounds also act as irreversible inactivators, but their mechanism involves modification of the protein itself, possibly through the alkylation of a glutamate residue in the active site, rather than the flavin cofactor. d-nb.info

Spiropentanoyl-CoA and Cyclobutylacetyl-CoA: These are other examples of inhibitors that cause irreversible inactivation of acyl-CoA dehydrogenases, leading to the bleaching of the flavin chromophore. googleapis.com

In contrast to these irreversible inhibitors, 3,4-pentadienoyl-CoA stands out due to the predominantly reversible nature of the flavin adduct it forms, providing a unique model for studying enzyme inhibition dynamics. d-nb.infogoogleapis.com

Formation of Covalent Flavin Adducts

Kinetic Analysis of Enzyme-Inactivator Adduct Formation

Enzymatic Tautomerization and Isomerization Processes

The metabolism of this compound is marked by a significant enzymatic isomerization that converts it into a more metabolically tractable intermediate. This process is a key step in the degradation pathway of certain unsaturated fatty acids.

Conversion of this compound to 2,4-Pentadienoyl-Coenzyme A

The allenic structure of 3,4-pentadienoyl-CoA undergoes an enzyme-catalyzed tautomerization to form the conjugated 2,4-pentadienoyl-coenzyme A. d-nb.info This conversion is facilitated by the flavoprotein general acyl-CoA dehydrogenase, an enzyme typically involved in the α,β-desaturation of fatty acyl-CoA thioesters during mitochondrial β-oxidation. d-nb.infonih.gov

Studies using general acyl-CoA dehydrogenase isolated from pig kidney have demonstrated that the enzyme catalyzes the slow turnover of 3,4-pentadienoyl-CoA into the thermodynamically favored 2,4-diene product. d-nb.infonih.gov This reaction is part of a complex interaction where 3,4-pentadienoyl-CoA also acts as a mechanism-based or "suicide" inhibitor of the dehydrogenase. d-nb.infonih.gov The enzyme initially forms an inactive covalent adduct with the inhibitor, which then slowly decomposes, releasing the 2,4-pentadienoyl-CoA product and regenerating the active, oxidized enzyme. d-nb.infonih.gov However, this process is not perfectly efficient, leading to some irreversible loss of enzyme activity. nih.gov

Proposed Alpha-Hydrogen Abstraction Mechanism

The mechanism for the tautomerization of 3,4-pentadienoyl-CoA to 2,4-pentadienoyl-CoA is consistent with a catalytic sequence initiated by the abstraction of a proton from the α-carbon (C-2) of the substrate. d-nb.infod-nb.infonih.gov This is a characteristic first step in the mechanism of acyl-CoA dehydrogenases. researchgate.net

The proposed sequence is as follows:

An enzymatic base in the active site removes the pro-2R α-hydrogen as a proton. d-nb.inforesearchgate.net

This abstraction generates a carbanion or enolate intermediate. researchgate.net

Instead of the subsequent hydride transfer typical for saturated substrates, the allenic group's electronic configuration allows for rearrangement. researchgate.net The enolate isomerizes, leading to the formation of the conjugated 2,4-diene system. d-nb.infod-nb.info

This α-hydrogen abstraction mechanism is supported by extensive research on acyl-CoA dehydrogenases and their reactions with various substrates and inhibitors. d-nb.inforesearchgate.net The finding that the enzyme facilitates this 3,4- to 2,4-isomerization provides strong evidence for the carbanion mechanism. d-nb.info

Role of Specific Enzyme Active Site Residues in Tautomerization

The active site of an enzyme contains specific amino acid residues that create the chemical environment necessary for catalysis. wikipedia.orgkhanacademy.org In acyl-CoA dehydrogenases, a key residue for the tautomerization process is an enzymatic base responsible for the initial α-proton abstraction. researchgate.net

While the specific residues for the pig kidney general acyl-CoA dehydrogenase interacting with 3,4-pentadienoyl-CoA are not detailed in the provided context, the well-studied mechanism of medium-chain acyl-CoA dehydrogenase (MCAD) points to a glutamate residue (Glu376 in MCAD) as the catalytic base. researchgate.net This residue is positioned to abstract the α-proton from the acyl-CoA substrate. researchgate.net It is highly probable that a corresponding acidic residue in the active site of the general acyl-CoA dehydrogenase performs the same function in the isomerization of 3,4-pentadienoyl-CoA.

The binding of the substrate positions the α-carbon in close proximity to this catalytic base, facilitating the proton removal that initiates the entire tautomerization sequence. khanacademy.org

Other Enzyme Interactions

Beyond its role as a substrate and inhibitor for general acyl-CoA dehydrogenase, 3,4-pentadienoyl-CoA interacts with other enzymes in the fatty acid oxidation pathway.

Weak Inhibition of 3-Ketoacyl-Coenzyme A Thiolase

Research has shown that 3,4-pentadienoyl-CoA acts as a weak inhibitor of 3-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase). nih.gov This enzyme catalyzes the final step of the β-oxidation cycle, cleaving a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Studies on the metabolism of 4-pentenoic acid, a precursor to 3,4-pentadienoyl-CoA, in rat heart mitochondria identified this inhibitory effect. nih.gov It was noted that the presence of acetoacetyl-CoA, a substrate for the thiolase, could protect the enzyme from this weak inhibition. nih.govresearchgate.net

| Enzyme | Inhibitor | Effect | Protective Agent |

| 3-Ketoacyl-Coenzyme A Thiolase | This compound | Weak Inhibition | Acetoacetyl-Coenzyme A |

This table summarizes the inhibitory interaction of 3,4-pentadienoyl-CoA with 3-ketoacyl-CoA thiolase.

Implications for Fatty Acid Oxidation Enzymes

The interactions of 3,4-pentadienoyl-CoA have several implications for the enzymes of fatty acid oxidation.

Mechanism-Based Inactivation of Acyl-CoA Dehydrogenase : Its interaction with general acyl-CoA dehydrogenase is a prime example of suicide inhibition. d-nb.infonih.gov The enzyme initiates the catalysis but is inactivated by a covalently bound intermediate. d-nb.info This has been a valuable tool for studying the enzyme's mechanism. grantome.com Although the enzyme can slowly recover by converting the inhibitor to 2,4-pentadienoyl-CoA, a portion of the enzyme is irreversibly lost, highlighting a potential point of disruption in the β-oxidation pathway. nih.gov

| Interaction Parameter | Value | Enzyme Source |

| Inactivation Rate Constant (k) | 2.4 x 10³ min⁻¹ | Pig Kidney General Acyl-CoA Dehydrogenase |

| Adduct Decomposition Half-life (t½) | 75 min | Pig Kidney General Acyl-CoA Dehydrogenase |

| Irreversible Activity Loss | 15-20% | Pig Kidney General Acyl-CoA Dehydrogenase |

This table presents kinetic data on the interaction between 3,4-pentadienoyl-CoA and general acyl-CoA dehydrogenase. nih.gov

Modulation of Thiolase Activity : The weak inhibition of 3-ketoacyl-CoA thiolase suggests a potential, albeit minor, regulatory or disruptive effect on the final step of β-oxidation. nih.gov This is particularly relevant in contexts where precursors of 3,4-pentadienoyl-CoA might accumulate. However, the most potent inhibitor of thiolase derived from 4-pentenoic acid metabolism is not 3,4-pentadienoyl-CoA itself, but rather 3-keto-4-pentenoyl-CoA, a downstream metabolite of 2,4-pentadienoyl-CoA. nih.gov

Intermediate in Unsaturated Fatty Acid Metabolism : The conversion of 3,4-pentadienoyl-CoA to 2,4-pentadienoyl-CoA is a necessary step to handle the unusual allenic bond structure, allowing the subsequent enzymes of the β-oxidation pathway to act upon the resulting conjugated diene. ontosight.ai The product, 2,4-pentadienoyl-CoA, is then further metabolized, for instance, by being reduced in an NADPH-dependent reaction before continuing through the β-oxidation spiral. nih.gov This underscores the specialized enzymatic machinery required for the complete oxidation of complex unsaturated fatty acids.

Metabolic Pathways Associated with 3,4-pentadienoyl-coenzyme a

Presence and Function in Microbial Metabolism

Intermediates in Anaerobic Fermentation Pathways (e.g., 5-aminovalerate degradation)

In certain anaerobic bacteria, such as those from the Clostridiales order, pentadienoyl-CoA isomers are key intermediates in the fermentation of amino acids. nih.govresearchgate.net A notable example is the degradation of 5-aminovalerate by Clostridium aminovalericum. nih.govebi.ac.uk This pathway involves the conversion of 5-aminovalerate into products like valerate, acetate, and propionate. nih.govnih.gov

The anaerobic degradation of 5-aminovalerate proceeds through several intermediates, including 5-hydroxyvaleryl-CoA and 4-pentenoyl-CoA. nih.govebi.ac.uk A key step in this pathway is the oxidative dehydration of 5-hydroxyvaleryl-CoA to 2,4-pentadienoyl-CoA. nih.govresearchgate.net This reaction is catalyzed by 5-hydroxyvaleryl-CoA dehydratase, which facilitates an oxidation, a dehydration to form 2,4-pentadienoyl-CoA, and a subsequent reduction. oup.com Another study suggests that the reduction of 2-pentenoyl-CoA is coupled to the oxidation of 4-pentenoyl-CoA to 2,4-pentadienoyl-CoA. nih.govebi.ac.uk

Research has demonstrated that 2,4-pentadienoyl-CoA is then likely reduced to 3-pentenoyl-CoA, which is subsequently isomerized to 2-pentenoyl-CoA before being further metabolized. nih.govresearchgate.netnih.gov While most enzymes in this pathway have been identified in cell extracts of C. aminovalericum, the specific enzyme that reduces 2,4-pentadienoyl-CoA to 3-pentenoyl-CoA has not been definitively isolated. nih.govebi.ac.uk

The related compound, 3,4-pentadienoyl-CoA, is known as a potent "suicide" inhibitor of general acyl-CoA dehydrogenase. nih.govd-nb.inforesearchgate.net It reacts rapidly with the enzyme, but can also undergo a slow, enzyme-catalyzed tautomerization (isomerization) to form the more thermodynamically stable 2,4-pentadienoyl-CoA. nih.govd-nb.info This isomerization is consistent with a catalytic mechanism initiated by the removal of an alpha-hydrogen proton. nih.gov

Detailed Research Findings on 5-Aminovalerate Degradation

| Intermediate | Role in Pathway | Reference |

|---|---|---|

| 5-Hydroxyvaleryl-CoA | Precursor that is oxidatively dehydrated to 2,4-pentadienoyl-CoA. | nih.govresearchgate.net |

| 4-Pentenoyl-CoA | Oxidized to 2,4-pentadienoyl-CoA. | nih.govebi.ac.uk |

| 2,4-Pentadienoyl-CoA | Central intermediate formed from 5-hydroxyvaleryl-CoA or 4-pentenoyl-CoA. | nih.govnih.gov |

| 3-Pentenoyl-CoA | Putative reduction product of 2,4-pentadienoyl-CoA. | nih.govresearchgate.netnih.gov |

Theoretical Roles in Engineered Biosynthesis Pathways for Industrial Compounds (e.g., butadiene, 2,4-pentadienoate)

The intermediate 2,4-pentadienoyl-CoA is a key target in metabolic engineering for the production of valuable industrial chemicals from renewable feedstocks. google.com Engineered biosynthetic pathways have been designed to produce compounds such as 2,4-pentadienoate and the monomer 1,3-butadiene, which is used to manufacture synthetic rubbers and plastics. google.comepo.orgepo.org

These theoretical pathways often start from central metabolic intermediates like acetyl-CoA or propionyl-CoA. google.com For instance, one proposed pathway involves the conversion of propionyl-CoA through several enzymatic steps, including the action of 3-oxopentanoyl-CoA thiolase, a reductase, a dehydratase, an isomerase, and a dehydrogenase, to ultimately yield 2,4-pentadienoyl-CoA. google.com

Once 2,4-pentadienoyl-CoA is synthesized within a host microorganism, it can be converted to the final products:

2,4-Pentadienoate: This can be achieved by the action of a 2,4-pentadienoyl-CoA hydrolase, transferase, or synthetase. google.comgoogle.com 2,4-pentadienoate itself is a useful chemical for the preparation of polymers and other specialty chemicals. google.com

Butadiene: The pathway can be extended to produce butadiene by introducing a 2,4-pentadienoate decarboxylase, which would convert the intermediate 2,4-pentadienoate into butadiene gas. epo.orggoogle.com

The goal of these engineered pathways is to create non-naturally occurring microbial organisms, such as modified E. coli, that can ferment sugars or other renewable feedstocks directly into these target chemicals, offering a more sustainable alternative to petroleum-based production. google.comepo.orggoogle.com

Proposed Engineered Pathway Steps

| Precursor(s) | Key Intermediate | Target Product(s) | Key Proposed Enzymes | Reference |

|---|---|---|---|---|

| Propionyl-CoA | 2,4-Pentadienoyl-CoA | 2,4-Pentadienoate | 3-oxopentanoyl-CoA thiolase, pent-3-enoyl-CoA dehydrogenase, 2,4-pentadienoyl-CoA hydrolase/transferase/synthetase | google.com |

| Acetyl-CoA | Glutaryl-CoA | 2,4-Pentadienoate, Butadiene | Glutaryl-CoA dehydrogenase | google.comgoogle.com |

Advanced Methodologies for Research on 3,4-pentadienoyl-coenzyme a

Spectroscopic Approaches for Mechanistic Studies

Spectroscopic methods are fundamental in understanding the chemical and structural changes that occur during the interaction of 3,4-pentadienoyl-CoA with its target enzymes.

UV-Vis spectrophotometry is a key technique for monitoring the reaction of 3,4-pentadienoyl-CoA with acyl-CoA dehydrogenases. Spectrophotometric titration allows for the observation of changes in the flavin cofactor's absorption spectrum upon binding of the inhibitor. d-nb.info The native oxidized enzyme exhibits a characteristic absorption maximum at around 446 nm. d-nb.info Upon the rapid reaction with 3,4-pentadienoyl-CoA, this peak decreases, and a new spectrum appears, which is indicative of a reduced flavin species, suggesting the formation of a covalent adduct. d-nb.infosci-hub.se This adduct formation is a critical step in the mechanism-based inactivation of the enzyme. sci-hub.se

The stability of this adduct can also be monitored over time. The enzyme-inactivator adduct has been observed to decompose slowly, leading to the formation of the more thermodynamically stable 2,4-pentadienoyl-CoA and the regeneration of the active, oxidized enzyme. nih.govd-nb.info This process can be followed by the return of the characteristic flavin absorbance.

Table 1: Spectroscopic Data for the Interaction of 3,4-Pentadienoyl-CoA with Acyl-CoA Dehydrogenase

| Parameter | Value | Reference |

| Absorption Maximum (Oxidized Enzyme) | 446 nm | d-nb.info |

| Rate of Adduct Formation (k) | 2.4 x 10³ min⁻¹ | nih.govd-nb.info |

| Half-life of Adduct Decomposition (t½) | 75 min | nih.govd-nb.info |

| Rate of Adduct Displacement by Octanoyl-CoA (k) | 0.3 min⁻¹ | nih.govd-nb.info |

This table summarizes key kinetic and spectroscopic parameters observed during the interaction of 3,4-pentadienoyl-CoA with pig kidney general acyl-CoA dehydrogenase.

While UV-Vis spectrophotometry provides information about the electronic state of the flavin, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the precise chemical structure of the adducts formed and for confirming the structure of the starting material and products in solution. The ¹H-NMR spectrum of synthesized 3,4-pentadienoyl-CoA is a summation of the spectra of 3,4-pentadienoic acid and coenzyme A. d-nb.info This confirms the successful synthesis of the thioester. NMR can be used to characterize the structure of the isomerized product, 2,4-pentadienoyl-CoA, which is formed after the breakdown of the initial enzyme-inhibitor adduct. d-nb.info

UV-Vis Spectrophotometry in Enzyme Titration and Adduct Detection

Enzymatic Activity and Kinetic Measurements

Kinetic studies are crucial for quantifying the potency and understanding the dynamics of enzyme inhibition by 3,4-pentadienoyl-CoA.

The reaction between 3,4-pentadienoyl-CoA and acyl-CoA dehydrogenase is extremely rapid. nih.govd-nb.info Stopped-flow spectrophotometry is an essential technique for studying such fast reactions, allowing for the measurement of kinetic rates in the millisecond to second timescale. This method has been used to determine the high rate constant of adduct formation (k = 2.4 x 10³ min⁻¹), demonstrating the potent and rapid nature of the inhibition. nih.govd-nb.info Transient kinetics provides a detailed view of the individual steps in the reaction pathway, including the initial binding of the inhibitor, the formation of the covalent adduct, and its subsequent breakdown or displacement. connectedpapers.com

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting steps. While specific KIE data for 3,4-pentadienoyl-CoA is not extensively detailed in the provided context, the general principle involves substituting an atom at a specific position with its heavier isotope (e.g., deuterium for hydrogen) and measuring the effect on the reaction rate. For acyl-CoA dehydrogenases, KIE studies have been instrumental in supporting a mechanism initiated by the abstraction of the α-hydrogen as a proton. nih.govd-nb.infoscispace.com This initial proton abstraction generates a carbanionic intermediate that then attacks the flavin cofactor. researchgate.net

Stopped-Flow and Transient Kinetics for Rapid Reaction Analysis

Chromatographic and Mass Spectrometric Techniques for Detection and Quantification

Chromatographic and mass spectrometric methods are indispensable for the separation, identification, and quantification of 3,4-pentadienoyl-CoA and its metabolites.

High-Performance Liquid Chromatography (HPLC) is used to purify synthesized 3,4-pentadienoyl-CoA and to separate it from its reaction products, such as 2,4-pentadienoyl-CoA. sci-hub.se The combination of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the detection and quantification of CoA derivatives in complex biological matrices. biorxiv.orgnih.gov LC-MS/MS (tandem mass spectrometry) and high-resolution mass spectrometry (LC-HRMS) are particularly powerful, offering enhanced specificity and the ability to multiplex, meaning a suite of short-chain acyl-CoAs can be measured simultaneously. nih.gov These techniques are crucial for studying the metabolic fate of 3,4-pentadienoyl-CoA and for identifying potential downstream metabolites that may also have biological activity. nih.gov The hyphenation of chromatography with mass spectrometry is a powerful analytical approach, where chromatography provides the separation and mass spectrometry provides the sensitive detection and identification. bioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of acyl-Coenzyme A (acyl-CoA) esters, including 3,4-pentadienoyl-CoA, from complex biological matrices or synthetic reaction mixtures. nih.govnih.govgerli.com The most common approach is reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. gerli.com

In RP-HPLC, a non-polar stationary phase, typically a silica-based material with bonded alkyl chains (like C18 or C8), is used in the column. shodex.com The mobile phase is a polar solvent system, usually a mixture of an aqueous buffer (e.g., potassium phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. nih.govnih.gov A gradient elution, where the concentration of the organic modifier is increased over time, is frequently employed. nih.govgerli.com This allows for the effective separation of a wide range of acyl-CoAs, as more hydrophobic molecules with longer acyl chains are retained longer on the column and elute at higher organic solvent concentrations. nih.gov

Prior to HPLC analysis, sample preparation often involves a solid-phase extraction (SPE) step, for example using a C18 cartridge, to concentrate the acyl-CoA esters and remove interfering substances from the tissue extract. nih.govresearchgate.net

| Parameter | Typical Condition for Acyl-CoA Separation | Reference |

|---|---|---|

| Column Type | Reversed-Phase (e.g., C18, ODS) | nih.govnih.gov |

| Mobile Phase A | Aqueous Buffer (e.g., 25 mM KH2PO4, pH 5.3 or 5 mM Ammonium Acetate, pH 6.8) | nih.gov |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol) | nih.gov |

| Elution Mode | Gradient Elution (increasing concentration of Mobile Phase B) | nih.govgerli.com |

| Detection | UV Absorbance at ~260 nm | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges | nih.govresearchgate.net |

Hyphenated Techniques (e.g., HPLC-MS) for Identification

While HPLC provides excellent separation, its identification capability based solely on retention time is not definitive. rsc.org For unambiguous identification and structural confirmation of 3,4-pentadienoyl-CoA, HPLC is coupled with mass spectrometry (MS), a combination known as a hyphenated technique. rsc.orgnih.gov LC-MS is a powerful tool for analyzing acyl-CoA thioesters, offering high sensitivity and specificity. nih.gov

After separation by the HPLC column, the eluent is directed into the ion source of the mass spectrometer (e.g., an electrospray ionization, ESI, source). nih.gov ESI is a soft ionization technique that allows the large, thermally labile acyl-CoA molecules to be ionized into the gas phase with minimal fragmentation, typically as protonated molecules [M+H]⁺. mdpi.com

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of 3,4-pentadienoyl-CoA.

Further structural information is obtained using tandem mass spectrometry (MS/MS). mdpi.com In an MS/MS experiment, the parent ion corresponding to 3,4-pentadienoyl-CoA is selected and subjected to collision-induced dissociation (CID). This fragmentation process generates a characteristic pattern of product ions. Acyl-CoA esters share a common fragmentation pattern, often involving the neutral loss of the 5'-ADP moiety (-507 Da) or cleavage to produce a fragment at m/z 428, which corresponds to a portion of the CoA backbone. nih.govmdpi.com The presence of these specific fragments confirms the identity of the compound as an acyl-CoA ester, while the unique parent mass confirms the 3,4-pentadienoyl acyl group.

| Parameter | Description | Reference |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI), typically in positive ion mode. | nih.gov |

| Analysis Mode | Full Scan for parent ion identification; Tandem MS (MS/MS) for structural confirmation. | mdpi.com |

| Parent Ion (Expected) | [M+H]⁺, where M is the molecular weight of 3,4-pentadienoyl-CoA. | mdpi.com |

| Characteristic Fragments | Common losses for acyl-CoAs include a neutral loss of 507 Da and a product ion at m/z 428. | nih.govmdpi.com |

| Quantification | Multiple Reaction Monitoring (MRM) using specific parent/product ion transitions for high sensitivity and specificity. | mdpi.com |

Synthesis of 3,4-Pentadienoyl-Coenzyme A and Analogs for Research Probes

The availability of 3,4-pentadienoyl-CoA for research, particularly for its use as a mechanism-based inactivator or suicide substrate for enzymes like acyl-CoA dehydrogenases, relies on its chemical synthesis. d-nb.inforesearchgate.net The general strategy involves the activation of the corresponding carboxylic acid, 3,4-pentadienoic acid, and its subsequent condensation with the thiol group of Coenzyme A. d-nb.infoumich.edu

A common method for synthesizing acyl-CoAs involves converting the fatty acid into a more reactive derivative, such as an acyl chloride, a mixed anhydride, or an N-hydroxysuccinimide ester. umich.edu For instance, 3,4-pentadienoic acid can be reacted with oxalyl chloride or thionyl chloride to form the highly reactive 3,4-pentadienoyl chloride. umich.edu This acyl chloride is then carefully reacted with a solution of Coenzyme A under controlled pH conditions (typically buffered, slightly alkaline) to form the desired thioester bond. umich.edu

The synthesis must be carefully controlled to avoid side reactions and degradation of the starting materials and product. Purification of the final product, 3,4-pentadienoyl-CoA, is typically achieved using the HPLC methods described previously. d-nb.info

Furthermore, the synthesis of analogs of 3,4-pentadienoyl-CoA is a key strategy for creating research probes to study enzyme mechanisms. researchgate.netd-nb.info By modifying the allenic acyl chain, researchers can investigate the structural requirements for enzyme binding and inactivation. For example, synthesizing a series of allenic acyl-CoAs with varying chain lengths can help delineate the specificity of different acyl-CoA dehydrogenase isozymes. researchgate.netd-nb.info These synthetic probes are invaluable tools for understanding the catalytic mechanisms and active site architecture of the enzymes they target.

| Step | Description | Reagents | Reference |

|---|---|---|---|

| 1. Acid Activation | Conversion of 3,4-pentadienoic acid to a reactive acylating agent. | Oxalyl chloride or Thionyl chloride | umich.edu |

| 2. Condensation | Reaction of the activated acid with the free thiol of Coenzyme A to form a thioester bond. | Coenzyme A lithium salt in a buffered solution (e.g., sodium bicarbonate) | umich.edu |

| 3. Purification | Separation of the final product from unreacted starting materials and byproducts. | Reversed-Phase HPLC | d-nb.info |

Future Research Directions and Open Questions Pertaining to 3,4-pentadienoyl-coenzyme a

Identification of Novel Enzymes Interacting with 3,4-Pentadienoyl-Coenzyme A

Research has established that 3,4-pentadienoyl-CoA is a powerful inhibitor of the flavoprotein general acyl-CoA dehydrogenase from pig kidney, reacting rapidly to form a covalent flavin adduct. nih.govd-nb.info It is also known to be a weak inhibitor of 3-ketoacyl-CoA thiolase. nih.gov The R-enantiomer of its derivative, 3,4-decadienoyl-CoA, is a potent, stoichiometric inhibitor of medium chain acyl-CoA dehydrogenase. acs.org These findings, however, likely represent only a fraction of its enzymatic targets. The unique allenic structure of 3,4-pentadienoyl-CoA suggests it could be a substrate or inhibitor for a variety of enzymes involved in lipid metabolism and beyond.

Future research should focus on a systematic, large-scale screening for novel protein interactors. Modern proteomics approaches, such as activity-based protein profiling (ABPP), could be employed. This would involve synthesizing a probe version of 3,4-pentadienoyl-CoA equipped with a reporter tag. Incubating this probe with cell or tissue lysates from diverse organisms could identify a range of new binding partners, which can then be isolated and characterized.

Furthermore, given that intermediates like 2,4-pentadienoyl-CoA are found in pathways such as glutamate fermentation in anaerobic bacteria, exploring the enzymatic machinery of these organisms may reveal novel enzymes that can process or are inhibited by 3,4-pentadienoyl-CoA. researchgate.netuni-marburg.de The search could also be extended to enzymes that handle structurally similar unsaturated acyl-CoA substrates, such as those in the enoyl-CoA carboxylase/reductase (ECR) family. ethz.ch

Table 1: Known and Potential Enzyme Interactions with 3,4-Pentadienoyl-CoA

| Enzyme | Organism/Tissue Source | Observed Interaction/Role | Research Focus |

|---|---|---|---|

| General Acyl-CoA Dehydrogenase | Pig Kidney | Potent "suicide" inhibitor; forms covalent flavin adduct. nih.govd-nb.info | Elucidated |

| Medium Chain Acyl-CoA Dehydrogenase (MCAD) | Not specified | Inhibition; formation of flavin adducts. acs.org | Elucidated |

| 3-Ketoacyl-CoA Thiolase | Rat Heart Mitochondria | Weak inhibitor. nih.gov | Elucidated |

| Acyl-CoA Dehydrogenases (general) | Various | Prototype inactivator; mechanism-based inhibition. researchgate.netresearchgate.net | Mechanistic Studies |

| Enzymes of Glutamate Fermentation | Anaerobic Bacteria | Potential substrate or inhibitor due to structural similarity of pathway intermediates. researchgate.net | Exploratory |

Comprehensive Mapping of its Biological Roles in Diverse Organisms

The currently understood biological role of 3,4-pentadienoyl-CoA is primarily as an intermediate and inhibitor within the context of fatty acid metabolism in mammals. nih.govontosight.ai It is considered a derivative of coenzyme A, formed during the metabolism of certain unsaturated fatty acids. ontosight.ai However, its presence and function in other domains of life, such as bacteria, archaea, fungi, and plants, are largely unknown.

A crucial future direction is to conduct metabolomic studies across a wide phylogenetic range to search for the presence of 3,4-pentadienoyl-CoA or its metabolic precursors and products. The discovery of this compound in organisms with unique metabolic lifestyles could point to novel biological roles. For instance, in anaerobic bacteria, where pathways involving similar dienoyl-CoA species exist, it might play a role in energy conservation or the synthesis of specific metabolites. researchgate.net

Investigating its role in plant biochemistry is another untapped area. Plants produce a vast array of lipids and secondary metabolites, and it is plausible that 3,4-pentadienoyl-CoA or related compounds could be intermediates in the biosynthesis of natural products. The identification of orthologs of enzymes known to interact with 3,4-pentadienoyl-CoA in plant genomes could provide starting points for such investigations. google.com

Development of Advanced In Vivo Probes and Imaging Techniques

To truly understand the biological role of 3,4-pentadienoyl-CoA, it is essential to study its dynamics within a living system. Currently, there is a lack of tools to visualize the localization, concentration, and interactions of this molecule in real-time. The development of advanced in vivo probes represents a significant but rewarding challenge.

Future research should aim to create probes based on the 3,4-pentadienoyl-CoA scaffold. These could be synthesized by attaching environmentally sensitive fluorophores, near-infrared (NIR) dyes, or chemiluminescent reporters to the molecule. nih.govnih.gov Such probes would need to retain their ability to interact with target enzymes. The successful labeling of fusion proteins in vivo using coenzyme A derivatives provides a proof-of-concept for this approach. googleapis.com

Once developed, these probes could be used with advanced microscopy techniques to:

Track the subcellular localization of 3,4-pentadienoyl-CoA and determine its concentration in different organelles, such as mitochondria.

Visualize its binding to specific enzymes in living cells, confirming target engagement.

Monitor changes in its levels in response to different metabolic states or external stimuli.

This would provide unprecedented insight into its dynamic behavior and function within the complex environment of the cell.

Computational Modeling and Simulation of its Enzymatic Transformations

The enzymatic transformation of 3,4-pentadienoyl-CoA, particularly its tautomerization to the more stable 2,4-dienoyl-CoA by acyl-CoA dehydrogenase, is a key aspect of its reactivity. d-nb.infod-nb.info While the mechanism is proposed to proceed via an α-proton abstraction and the formation of a covalent flavin adduct, the precise energetics and structural dynamics of this process are not fully understood. nih.govresearchgate.netd-nb.info

Computational chemistry offers powerful tools to investigate these transformations at an atomic level. Future research should leverage these methods to build detailed models of 3,4-pentadienoyl-CoA in the active sites of enzymes like acyl-CoA dehydrogenase.

Table 2: Potential Computational Approaches for Studying 3,4-Pentadienoyl-CoA

| Computational Method | Research Application | Potential Insights |

|---|---|---|

| Molecular Docking | Predict binding modes of 3,4-pentadienoyl-CoA to known and novel enzyme targets. | Identify key binding interactions and screen potential new enzyme targets. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the enzyme-substrate complex over time. | Reveal conformational changes required for binding and catalysis; assess the stability of the complex. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the electronic rearrangements during the chemical reaction (e.g., proton abstraction, adduct formation). | Elucidate the detailed reaction mechanism, calculate activation energy barriers, and characterize transition states. |

| In Silico Mutagenesis | Computationally alter amino acid residues in the enzyme's active site. | Predict the effect of mutations on substrate binding and catalytic activity, guiding wet-lab experiments for enzyme engineering. nih.gov |

| Metabolic Modeling (e.g., FBA, OptKnock) | Integrate the reactions involving 3,4-pentadienoyl-CoA into genome-scale metabolic models. | Predict metabolic fluxes and the systemic effects of its production or inhibition in an organism. google.comgoogle.com |

By applying these computational strategies, researchers can gain a much deeper understanding of the factors governing the reactivity and specificity of 3,4-pentadienoyl-CoA. These simulations can generate testable hypotheses to guide future experimental work, accelerating the pace of discovery in this area.

Q & A

Q. Basic Research Focus

- Methodology : Use enzymatic assays coupled with LC-MS or NMR to verify the formation of 3,4-Pentadienoyl-CoA. For example, acyl-CoA synthetases (e.g., ACSM1) can catalyze the conjugation of pentadienoic acid to CoA. Monitor reaction kinetics under controlled pH (7.0–7.5) and ATP-dependent conditions .

- Data Validation : Include negative controls (e.g., omission of ATP or CoA) to confirm enzymatic specificity. Compare retention times and fragmentation patterns with synthetic standards .

What experimental strategies resolve contradictions in reported enzymatic activity data for 3,4-Pentadienoyl-CoA in β-oxidation pathways?

Q. Advanced Research Focus

- Hypothesis Testing : Replicate conflicting studies under standardized conditions (e.g., substrate concentration, temperature). For instance, discrepancies in kinetic parameters (Km, Vmax) may arise from differences in enzyme sources (bacterial vs. mammalian) or assay buffers .

- Meta-Analysis : Systematically compare data from primary literature using tools like PRISMA frameworks to identify biases or methodological variability .

How can researchers ensure reproducibility in studies involving 3,4-Pentadienoyl-CoA’s metabolic interactions?

Q. Methodological Guidance

- Protocol Standardization : Document all experimental variables (e.g., CoA purity, enzyme lot numbers) and use open-access platforms like protocols.io for transparency .

- Replication : Design studies with triplicate biological and technical replicates. For in vitro assays, report enzyme activity in units/mg protein and normalize to housekeeping enzymes .

What analytical techniques are optimal for detecting 3,4-Pentadienoyl-CoA in complex biological matrices?

Q. Advanced Technical Focus

- LC-MS/MS : Employ reverse-phase chromatography with ion-pairing agents (e.g., tributylamine) to enhance acyl-CoA separation. Use MRM transitions specific to 3,4-Pentadienoyl-CoA (e.g., m/z 912 → 261) .

- Troubleshooting : Address matrix effects by spiking stable isotope-labeled CoA derivatives as internal standards .

How can structural modeling predict 3,4-Pentadienoyl-CoA’s binding affinity for acyl-CoA dehydrogenases?

Q. Advanced Computational Focus

- Molecular Dynamics (MD) : Simulate docking interactions using software like AutoDock Vina. Validate predictions with mutagenesis studies targeting active-site residues (e.g., Glu376 in ACADL) .

- Data Interpretation : Compare ΔG values across homologs to identify conserved binding motifs. Cross-reference with crystallographic data from PDB .

What ethical considerations apply when studying 3,4-Pentadienoyl-CoA’s role in human metabolic disorders?

Q. Ethical and Regulatory Focus

- Human Studies : If using patient-derived samples, obtain informed consent and anonymize data per GDPR or HIPAA guidelines. Clearly state exclusion/inclusion criteria in protocols .

- Conflict of Interest : Disclose funding sources (e.g., industry vs. academic grants) to avoid bias in data interpretation .

How should researchers address gaps in the literature on 3,4-Pentadienoyl-CoA’s biosynthetic pathways?

Q. Literature Review Focus

- Boolean Search Strategies : Use terms like (“3,4-Pentadienoyl-CoA” OR “acyl-CoA derivatives”) AND (“biosynthesis” OR “metabolic engineering”) in PubMed/Scopus. Filter for peer-reviewed articles post-2010 .

- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

What statistical approaches validate the significance of 3,4-Pentadienoyl-CoA’s role in lipid metabolism?

Q. Data Analysis Focus

- Hypothesis Testing : Use ANOVA for multi-group comparisons (e.g., wild-type vs. enzyme-knockout models). Correct for multiple testing with Bonferroni adjustments .

- Effect Size Reporting : Calculate Cohen’s d or η² to quantify biological relevance beyond p-values .

How can interdisciplinary approaches enhance understanding of 3,4-Pentadienoyl-CoA’s physiological roles?

Q. Collaborative Research Focus

- Multi-Omics Integration : Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to link CoA levels to gene expression profiles .

- Cross-Validation : Partner with structural biologists to correlate enzyme kinetics with 3D protein conformations .

What peer-review criteria ensure rigor in publishing 3,4-Pentadienoyl-CoA research?

Q. Publication Standards

- Transparency : Provide raw data (e.g., chromatograms, kinetic curves) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Reproducibility Checklist : Detail equipment calibration, reagent sources, and statistical software versions (e.g., GraphPad Prism 10.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.